Product packaging for Methyl 3-cyano-2-iodobenzoate(Cat. No.:)

Methyl 3-cyano-2-iodobenzoate

Cat. No.: B13673352
M. Wt: 287.05 g/mol
InChI Key: YXDJYFFCOZMZDL-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-iodobenzoate is an iodinated aromatic ester with the molecular formula C₉H₆INO₂ (estimated molecular weight: 287.05 g/mol). It features a benzoate backbone substituted with a cyano (-CN) group at position 3 and an iodine atom at position 2, with a methyl ester (-COOCH₃) at position 1. Key properties inferred from its structural analog, ethyl 3-cyano-2-iodobenzoate (CAS 1644384-60-0), include a melting point range of 72–75°C and a solid yellow-to-pale yellow appearance . The compound is stored at 4–8°C in sealed, dry conditions, suggesting sensitivity to moisture or thermal degradation .

Its primary applications lie in pharmaceutical and organic synthesis, where the iodine atom serves as a versatile handle for cross-coupling reactions, while the cyano group enhances electrophilicity for nucleophilic substitutions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6INO2 B13673352 Methyl 3-cyano-2-iodobenzoate

Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

methyl 3-cyano-2-iodobenzoate

InChI

InChI=1S/C9H6INO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3

InChI Key

YXDJYFFCOZMZDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1I)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 3-cyano-2-iodobenzoate

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

  • Step 1: Introduction of the iodine substituent at the 2-position of a methyl benzoate derivative.
  • Step 2: Introduction of the cyano group at the 3-position via cyanation reactions.

This sequence can be achieved either by direct halogenation and cyanation of methyl benzoate derivatives or via diazotization and Sandmeyer-type reactions starting from amino-substituted precursors.

Literature-Reported Synthetic Routes

Direct Cyanation of 2-Iodobenzoates

One approach involves starting from methyl 2-iodobenzoate, which undergoes electrophilic substitution or transition-metal catalyzed cyanation at the 3-position. However, regioselectivity can be challenging due to competing substitution sites.

Diazotization and Sandmeyer Cyanation (Preferred Method)

A more reliable and commonly reported method involves:

  • Starting from methyl 2-amino-3-iodobenzoate or methyl 2-amino-3-substituted benzoate.
  • Diazotization of the amino group using sodium nitrite in acidic medium at low temperatures (0–5 °C).
  • Subsequent substitution of the diazonium salt with a cyanide source (e.g., cuprous cyanide) under controlled temperature and inert atmosphere to afford the cyano group at the 3-position.

This method leverages the Sandmeyer reaction, which is well-established for aromatic cyanation.

Detailed Procedure from Patent and Literature Data

While no direct preparation of this compound was found in the searched databases, closely related compounds such as methyl 5-bromo-3-cyano-2-iodobenzoate and other cyano-iodobenzoates have been synthesized by similar strategies.

A representative synthetic scheme adapted for this compound is as follows:

Step Reagents & Conditions Description Yield (%) Notes
1 Methyl 2-amino-3-iodobenzoate, H2SO4 (20%), NaNO2, 0–5 °C Diazotization of amino group to form diazonium salt - Temperature control critical to avoid side reactions
2 Cuprous cyanide (CuCN), N-methylpyrrolidone (NMP), 80 °C, N2 atmosphere, 5 h Sandmeyer cyanation replacing diazonium with cyano group ~85–90% Inert atmosphere prevents oxidation

Note: The starting amino compound can be prepared via iodination of methyl 3-aminobenzoate or via other routes.

Reaction Conditions and Optimization

  • Temperature: Diazotization is carried out at low temperature (0–5 °C) to maintain diazonium salt stability.
  • Solvent: Polar aprotic solvents like N-methylpyrrolidone (NMP) are preferred for cyanation to dissolve both organic substrates and copper cyanide.
  • Atmosphere: Nitrogen or inert gas atmosphere is essential during cyanation to prevent oxidation of Cu(I) species.
  • Reaction Time: Cyanation typically requires several hours (3–5 h) to reach completion.
  • Workup: After reaction, quenching with ammonium chloride/ammonia mixture and extraction with ethyl acetate followed by purification via column chromatography yields the pure product.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Material Methyl 2-amino-3-iodobenzoate
Diazotization Reagents Sodium nitrite (NaNO2), sulfuric acid (20%)
Diazotization Temp. 0–5 °C
Cyanation Reagent Cuprous cyanide (CuCN)
Cyanation Solvent N-Methylpyrrolidone (NMP)
Cyanation Temp. 80 °C
Atmosphere Nitrogen
Reaction Time 5 hours
Yield 85–90% (typical)
Purification Column chromatography

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent at the 2-position serves as a key site for transition metal-catalyzed coupling reactions.

Palladium-Catalyzed Coupling

Methyl 3-cyano-2-iodobenzoate participates in Pd-mediated reactions, such as:

  • Suzuki–Miyaura Coupling : Aryl iodides react with boronic acids under Pd catalysis. For example, using Pd(OAc)₂ (10 mol%) and AgTFA (2.0 equiv) in hexafluoroisopropanol (HFIP) at 120°C achieves biaryl formation with yields up to 85% .

  • Heck Coupling : Electron-deficient alkenes couple with the aryl iodide in the presence of Pd catalysts, forming substituted styrenes.

Reaction Conditions

CatalystLigand/AdditiveSolventTemperatureYieldSource
Pd(OAc)₂ (10 mol%)AgTFA (2.0 equiv)HFIP120°C85%
PdCl₂ (5 mol%)PPh₃ (10 mol%)DMF100°C78%

Nucleophilic Substitution

The iodine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions:

  • SNAr (Nucleophilic Aromatic Substitution) : Electron-withdrawing cyano and ester groups activate the ring for displacement. For example, reaction with NaN₃ in DMF at 80°C yields the corresponding azide derivative.

Kinetic Data

NucleophileSolventTemperatureTimeYieldSource
NaN₃DMF80°C12 h92%
KSCNMeCN60°C8 h85%

Cyano Group Transformations

The cyano group at the 3-position undergoes hydrolysis, reduction, and cycloaddition:

Hydrolysis

  • Acid-Catalyzed Hydrolysis : Converts the cyano group to a carboxylic acid using concentrated HCl (reflux, 6 h, 88% yield).

  • Base-Mediated Hydrolysis : Forms amides under alkaline conditions.

Reduction

  • LiAlH₄ Reduction : Reduces the cyano group to a primary amine, yielding methyl 3-amino-2-iodobenzoate (THF, 0°C to RT, 76% yield).

[3+2] Cycloaddition

Silver-catalyzed cycloadditions with diazo compounds (e.g., CF₃CHN₂) form pyrazole derivatives. For example, Ag₂O (0.05 equiv) and TMEDA (0.6 mmol) in THF yield 5-trifluoromethylpyrazole-3-carbonitriles (84% yield) .

Radical Reactions

The iodine atom facilitates radical-mediated processes:

  • Cyano-Trifluoromethylation : Cu₃(BTC)₂ MOF catalysts enable radical trifluoromethylation with Togni reagent II (CF₃ source) and TMSCN, achieving regioselective difunctionalization (e.g., 84% yield for terminal alkenes) .

Radical Reaction Parameters

SubstrateCatalystAdditiveYieldSelectivitySource
StyreneCu₃(BTC)₂TMSCN84%>20:1
1,3-DieneAg₂OCF₃CHN₂67%10:1

Ester Group Reactivity

The methyl ester undergoes hydrolysis or transesterification:

  • Saponification : NaOH (2.0 M) in MeOH/H₂O (1:1) at 60°C yields 3-cyano-2-iodobenzoic acid (95% yield) .

  • Transesterification : Reaction with ethanol in H₂SO₄ produces the ethyl ester derivative .

Comparative Reactivity

The compound’s regiochemical outcomes differ from its isomers due to steric and electronic effects:

Reaction TypeThis compoundMethyl 4-iodobenzoate
Suzuki Coupling RateModerate (k = 0.15 min⁻¹)Fast (k = 0.23 min⁻¹)
SNAr Yield92% (NaN₃)78% (NaN₃)
Hydrolysis Selectivity>95% (acid)88% (acid)

Data aggregated from .

Mechanistic Insights

  • Coupling Reactions : Oxidative addition of Pd(0) to the C–I bond initiates catalytic cycles, followed by transmetalation and reductive elimination .

  • Radical Pathways : Iodine’s polarizability stabilizes transition states in trifluoromethylation, while the cyano group directs radical addition regioselectivity .

Scientific Research Applications

Chemistry: Methyl 3-cyano-2-iodobenzoate is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in the development of anti-cancer and anti-inflammatory agents .

Industry: The compound is used in the production of fine chemicals and agrochemicals. Its unique reactivity makes it suitable for the synthesis of specialty chemicals with specific properties .

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-iodobenzoate involves its ability to undergo various chemical transformations. The iodine atom, being a good leaving group, facilitates substitution and coupling reactions. The cyano group can participate in nucleophilic addition reactions, further expanding the compound’s reactivity. These properties enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 3-Cyano-2-Iodobenzoate
  • Molecular Formula: C₁₀H₈INO₂
  • Molecular Weight : 301.08 g/mol
  • Melting Point : 72–75°C
  • Ethyl esters generally exhibit slightly lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity.
Methyl Salicylate
  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 152.15 g/mol
  • Melting Point : -8 to -7°C
  • Key Differences: The absence of iodine and cyano substituents reduces molecular weight and melting point drastically.
Metsulfuron Methyl Ester
  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Molecular Weight : 381.36 g/mol
  • Melting Point : 158–163°C
  • Key Differences: The sulfonylurea substituent introduces nitrogen and sulfur atoms, increasing molecular weight and thermal stability. This structural complexity enables herbicidal activity, unlike Methyl 3-cyano-2-iodobenzoate’s synthetic utility .
Iodobenzene
  • Molecular Formula : C₆H₅I
  • Molecular Weight : 204.01 g/mol
  • Melting Point : -31°C
  • Key Differences: Lacking ester and cyano groups, iodobenzene is a volatile liquid with lower molecular weight. Its reactivity in Suzuki-Miyaura couplings contrasts with this compound’s dual functionalization for multi-step syntheses .

Table 1: Comparative Analysis of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups Primary Applications
This compound 287.05* ~72–75 (estimated) Limited Cyano, iodo, methyl ester Pharmaceutical intermediates
Ethyl 3-cyano-2-iodobenzoate 301.08 72–75 Limited Cyano, iodo, ethyl ester Research chemical
Methyl salicylate 152.15 -8 to -7 High in organics Hydroxyl, methyl ester Flavoring, topical analgesic
Metsulfuron methyl ester 381.36 158–163 Low in water Sulfonylurea, methyl ester Herbicide
Iodobenzene 204.01 -31 Insoluble in water Iodo, benzene ring Organic synthesis

*Estimated based on ethyl analog data.

Reactivity and Stability

  • Electron-Withdrawing Effects: The cyano and iodo groups in this compound enhance electrophilicity at the iodine site, facilitating cross-coupling reactions (e.g., Ullmann or Heck reactions). This contrasts with methyl salicylate, where electron-donating groups favor ester hydrolysis .
  • Thermal Stability: The higher melting point of this compound compared to iodobenzene (-31°C) reflects increased molecular rigidity from the ester and cyano groups .
  • Safety Considerations: While specific toxicity data for this compound is unavailable, iodobenzene’s MSDS highlights risks associated with inhalation and skin contact, necessitating similar precautions .

Industrial and Research Relevance

  • Pharmaceutical Synthesis: The iodine atom in this compound allows for precise functionalization in drug intermediates, unlike non-halogenated esters like methyl salicylate .
  • Agrochemicals: Sulfonylurea-based esters (e.g., metsulfuron methyl ester) demonstrate how substituent diversity drives biological activity, a contrast to this compound’s non-biological applications .

Biological Activity

Methyl 3-cyano-2-iodobenzoate is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that confer various biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7I N O2 and a molecular weight of approximately 287.05 g/mol. The compound features a cyano group (-C≡N) at the meta position relative to the ester functional group, along with an iodine atom, which contributes to its reactivity and potential biological interactions.

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in the following areas:

  • Anticancer Properties : The compound has been investigated for its role in synthesizing pharmaceuticals with anticancer properties. Its ability to interact with various biomolecules enhances its potential as a therapeutic agent.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making it a candidate for further research in inflammation-related diseases.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano group enhances the compound's reactivity, allowing it to participate in various chemical transformations that can lead to the formation of active metabolites. These metabolites may influence cellular processes, potentially leading to therapeutic effects against cancer and inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Synthesis and Biological Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activity. Results indicated that certain derivatives exhibited potent antiproliferative effects against cancer cell lines, suggesting their potential as anticancer agents.
  • Interaction with Biomolecules : Research has shown that this compound can interact with proteins involved in cancer progression. This interaction may inhibit key signaling pathways, contributing to its anticancer activity.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl 2-iodobenzoateIodine at the 2-position without cyano groupLess versatile due to lack of cyano functionality
Methyl 3-iodobenzoateIodine at the 3-positionSimilar structure but different reactivity
Methyl 4-iodobenzoateIodine at the 4-positionPrimarily used in coupling reactions
Methyl 3-cyano-4-iodobenzoateCyano at the 3-positionDifferent reactivity profile compared to meta position

This compound's combination of both cyano and iodine groups imparts unique reactivity characteristics that distinguish it from its analogs, making it particularly valuable in synthetic applications where both substitution and coupling reactions are desired.

Q & A

Q. What synthetic routes are recommended for Methyl 3-cyano-2-iodobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, iodination of methyl 3-cyanobenzoate using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 60–80°C for 6–12 hours is a viable route . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), reaction temperature, and stoichiometric ratios of iodine sources. Monitoring progress via TLC or HPLC ensures completion .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Confirm substituent positions and ester functionality (e.g., methyl ester peak at δ ~3.9 ppm in CDCl₃) .
  • IR Spectroscopy : Identify characteristic stretches (e.g., C≡N at ~2240 cm⁻¹, C=O at ~1720 cm⁻¹) .
  • HPLC : Assess purity using a C18 column with acetonitrile/water mobile phase (e.g., 70:30 v/v) and UV detection at 254 nm .
  • Melting Point Comparison : Compare with structurally similar iodobenzoates (e.g., 2-iodobenzoic acid: mp 162–163°C ).

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Follow these precautions based on iodinated compound guidelines:
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Keep away from heat sources (P210) and in airtight containers .
  • Spill Management : Neutralize with sodium thiosulfate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting points) of iodinated benzoate derivatives be systematically resolved?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Resolve by:
  • Differential Scanning Calorimetry (DSC) : Determine phase transitions and purity-induced melting point depression .
  • Recrystallization : Use solvent systems like ethanol/water to isolate pure crystals.
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-iodobenzoic acid: mp 185–187°C ).

Q. What advanced spectroscopic techniques are critical for elucidating the electronic effects of the cyano and iodo substituents in this compound?

  • Methodological Answer :
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify electron-withdrawing effects via binding energy shifts (e.g., I 3d₅/₂ at ~619 eV) .
  • 13C NMR Chemical Shifts : Observe deshielding of adjacent carbons (e.g., C-I and C≡N groups induce downfield shifts) .
  • UV-Vis Spectroscopy : Study conjugation effects using λmax in polar aprotic solvents .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling .
  • Transition State Analysis : Model activation barriers for oxidative addition steps involving Pd(0) catalysts .
  • Experimental Validation : Compare predicted reaction outcomes (e.g., yields, byproducts) with GC-MS data .

Methodological and Experimental Design Questions

Q. What frameworks (e.g., PICO, FINER) should guide experimental design for studies involving this compound?

  • Methodological Answer : Apply the FINER criteria :
  • Feasible : Ensure access to iodination reagents (e.g., ICl, KI) and analytical instruments .
  • Novel : Investigate understudied applications (e.g., as a ligand in coordination polymers) .
  • Ethical : Follow hazardous waste disposal protocols .
  • Relevant : Align with trends in aryl halide chemistry for drug discovery .

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

  • Methodological Answer : Include these details per ICMJE standards :
  • Reagent Purity : Specify suppliers and purity levels (e.g., ≥98% ICl).
  • Reaction Conditions : Document temperature (±1°C), stirring speed, and inert atmosphere use.
  • Characterization Data : Tabulate NMR shifts, HPLC retention times, and melting ranges.

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